

p-Tolyl isobutyrate CAS registry number and synonyms

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Compound of Interest

Compound Name: *p*-Tolyl isobutyrate

Cat. No.: B093224

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An In-depth Technical Guide to **p-Tolyl Isobutyrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **p-Tolyl isobutyrate**, detailing its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

CAS Registry Number: 103-93-5^[1]

Synonyms: **p-Tolyl isobutyrate** is known by several other names in scientific literature and commerce. These include:

- p-Cresyl isobutyrate^[1]
- 4-Methylphenyl 2-methylpropanoate^[1]
- Isobutyric acid, p-tolyl ester^[1]
- p-Methylphenyl isobutyrate^[1]
- para-Tolyl isobutyrate^[1]

- Paracresyl isobutyrate[1]
- Propanoic acid, 2-methyl-, 4-methylphenyl ester[1]
- FEMA 3075[2]
- p-Tolyl 2-methylpropanoate[3]

Physicochemical Properties

The following table summarizes the key quantitative data for **p-Tolyl isobutyrate**.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₂	[2]
Molecular Weight	178.23 g/mol	[2]
Boiling Point	237 °C (lit.)	[4]
Density	0.993 g/mL at 25 °C (lit.)	[4]
Refractive Index	n ₂₀ /D 1.487 (lit.)	[4]
Flash Point	205 °F (96.11 °C)	[4]
Vapor Pressure	0.0312 mmHg at 25°C	[4]
Solubility	Insoluble in water; soluble in alcohol and oils.	[2]
Appearance	Colorless to light yellow clear liquid.	[5]
Odor	Strong, lily-narcissus odor.	[4]

Experimental Protocols

While **p-Tolyl isobutyrate** is not widely implicated in specific biological signaling pathways, its synthesis and analysis are well-documented.

Synthesis via Acid-Catalyzed Esterification

A common method for the preparation of **p-Tolyl isobutyrate** is the acid-catalyzed esterification of p-cresol with isobutyric acid.^[4]

Materials:

- p-Cresol
- Isobutyric acid
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Anhydrous solvent (e.g., toluene, o-xylene)^[6]
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of p-cresol and isobutyric acid in a suitable solvent (e.g., toluene).
- Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
- Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.
- Monitor the reaction progress by tracking the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **p-Tolyl isobutyrate**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of **p-Tolyl isobutyrate** can be confirmed using GC-MS.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., HITACHI M-80B or equivalent).
[\[2\]](#)

GC Conditions (Typical):

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C
- Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[2\]](#)
- Mass Range: Scan from m/z 40 to 300.
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

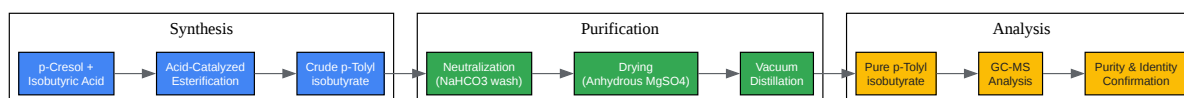
Expected Mass Spectrum: The EI mass spectrum of **p-Tolyl isobutyrate** is characterized by a molecular ion peak and several fragment ions. The top five peaks are typically observed at m/z values of 108, 43, 107, 71, and 77.[\[2\]](#)

Signaling Pathways and Biological Activity

Currently, there is a lack of substantial scientific literature detailing the involvement of **p-Tolyl isobutyrate** in specific cellular signaling pathways or its application in drug development. Its primary use is as a fragrance and flavoring agent.[4] Toxicological studies have been conducted to assess its safety for these applications, but research into its broader biological effects is limited.[7]

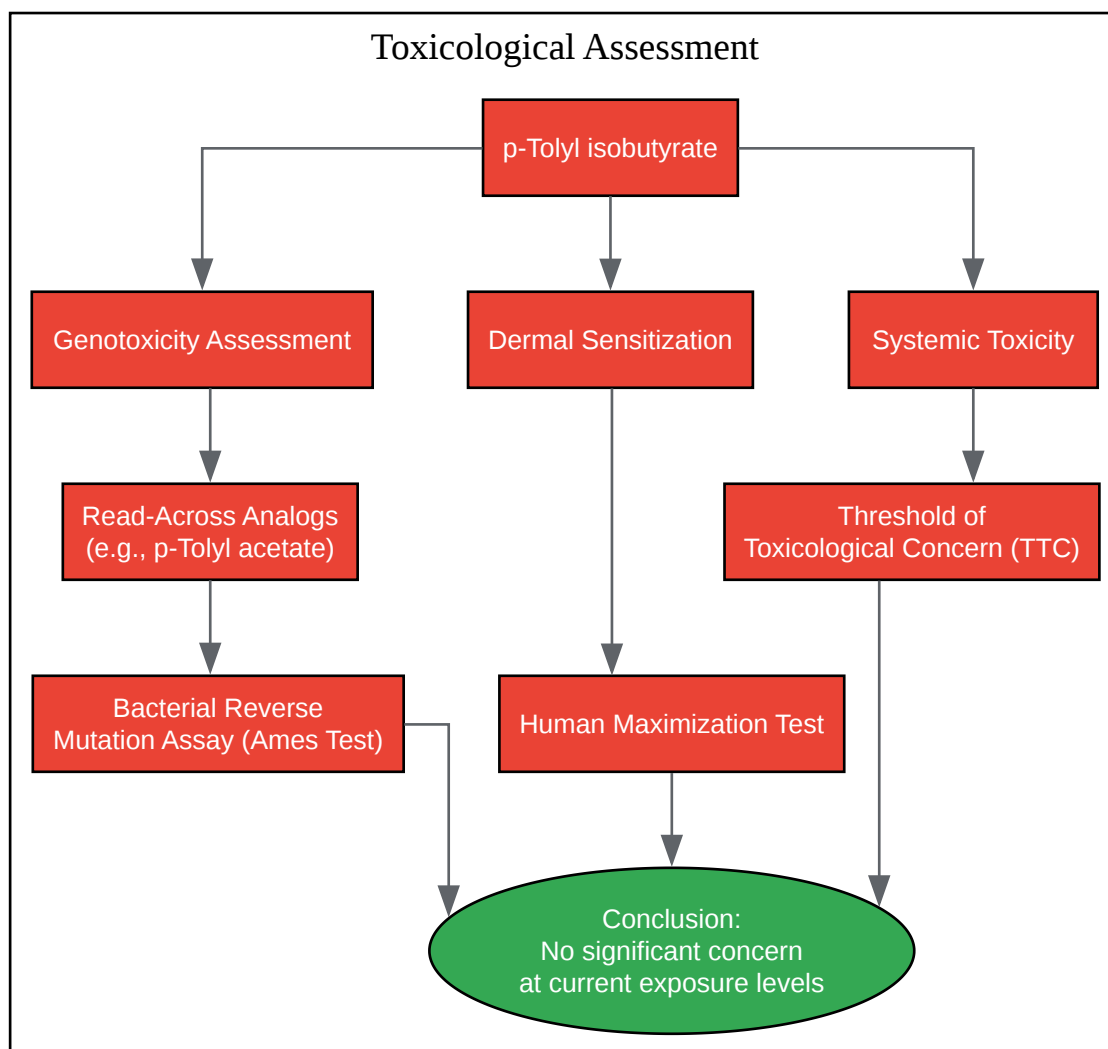
Workflow and Process Diagrams

As no specific signaling pathways involving **p-Tolyl isobutyrate** have been identified, the following diagrams illustrate a general workflow for its synthesis and characterization, and a logical diagram for the assessment of its toxicological profile based on available data.



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Caption: General Workflow for Synthesis and Purity Verification of **p-Tolyl Isobutyrate**.



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Caption: Logical Flow of Toxicological Assessment for **p-Tolyl Isobutyrate**.

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